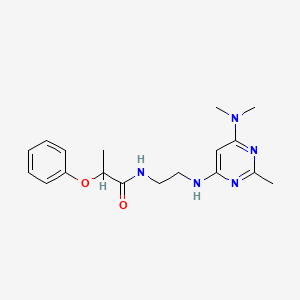
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms . It also has a phenoxy group and a propanamide group attached to it. The presence of the dimethylamino group suggests that it might have basic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, the phenoxy group, and the propanamide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The pyrimidine ring, the phenoxy group, and the propanamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Amplifiers of Phleomycin
Research has shown the potential of pyrimidine derivatives as amplifiers of phleomycin, a chemotherapeutic agent. Specifically, studies have focused on the synthesis and evaluation of compounds like N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide for their ability to enhance the effects of phleomycin against bacterial strains such as Escherichia coli. The modifications of pyridinylpyrimidines with strongly basic side chains have demonstrated significant activity in amplifying phleomycin's effects, suggesting potential applications in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Synthesis of Heterocyclic Compounds
The compound and its related structures have been utilized in the synthesis of heterocyclic compounds, indicating a broad application in medicinal chemistry and drug development. For example, the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates from 2-dimethylaminomethylene-1,3-diones with N-C-N dinucleophiles has been reported, highlighting the versatility of these pyrimidine derivatives in generating compounds with potential therapeutic applications (Schenone, Sansebastiano, & Mosti, 1990).
Antimicrobial and Antiviral Activities
Several studies have investigated the antimicrobial and antiviral activities of pyrimidine derivatives, including those related to this compound. Compounds synthesized from pyridinylpyrimidines have shown promising results against a range of microbial and viral pathogens, suggesting potential applications in the development of new antimicrobial and antiviral agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Analgesic and Anti-inflammatory Agents
Research on the synthesis and biological evaluation of pyrimidine derivatives has also extended to their potential as analgesic and anti-inflammatory agents. Some compounds have emerged as more potent than standard drugs in experimental models, highlighting the therapeutic potential of these derivatives in treating pain and inflammation while exhibiting low ulcerogenicity (Chhabria, Bhatt, Raval, & Oza, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13(25-15-8-6-5-7-9-15)18(24)20-11-10-19-16-12-17(23(3)4)22-14(2)21-16/h5-9,12-13H,10-11H2,1-4H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQCVLCJEIZHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2917011.png)
![N-(cyanomethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2917013.png)

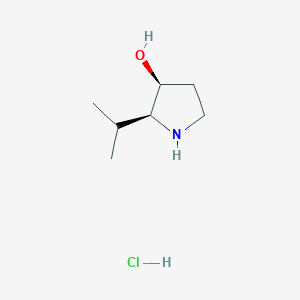
![Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2917016.png)
![2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2917017.png)
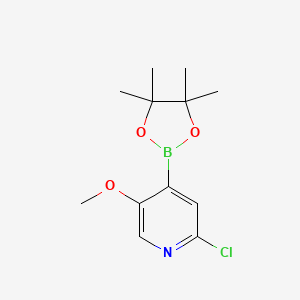

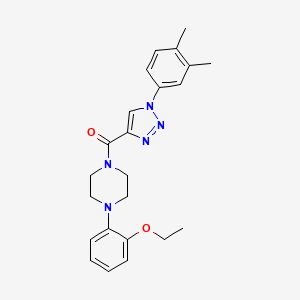
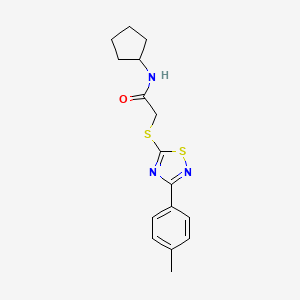
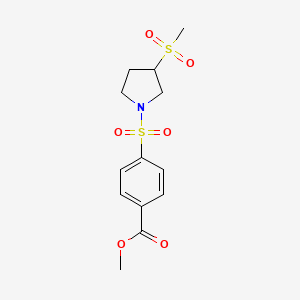
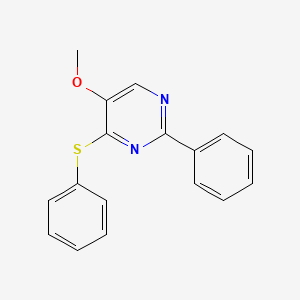
![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)